![molecular formula C7H13NO2S B2506135 Bicyclo[3.2.0]heptane-6-sulfonamide CAS No. 2171838-99-4](/img/structure/B2506135.png)
Bicyclo[3.2.0]heptane-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[320]heptane-6-sulfonamide is a compound characterized by a bicyclic structure with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptane derivatives often involves photocycloaddition reactions. For instance, the [2+2] photocycloaddition of aryl-enones under visible light irradiation, catalyzed by Eosin Y and promoted by LiBr as a Lewis acid, has been shown to yield substituted bicyclo[3.2.0]heptanes with high diastereoselectivity . Another approach involves the Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives .
Industrial Production Methods
Industrial production methods for bicyclo[3.2.0]heptane-6-sulfonamide are not well-documented in the literature. the principles of batch and flow chemistry, as well as the use of visible light and photocatalysts, can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
Bicyclo[3.2.0]heptane-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This functional group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Known for its rigid structure and use in various synthetic applications.
7-Oxabicyclo[2.2.1]heptane: Utilized in the synthesis of bioactive compounds and natural products.
Uniqueness
Bicyclo[3.2.0]heptane-6-sulfonamide is unique due to its specific bicyclic structure combined with a sulfonamide group, which provides distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
IUPAC Name |
bicyclo[3.2.0]heptane-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCMUNRQPINOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.